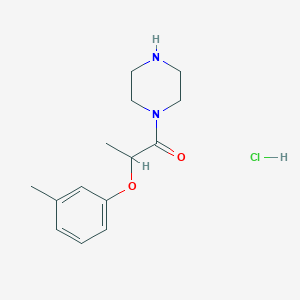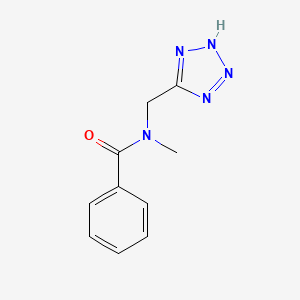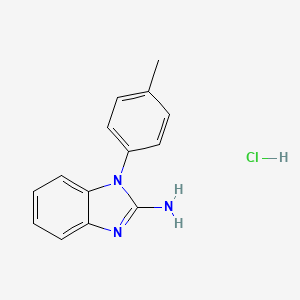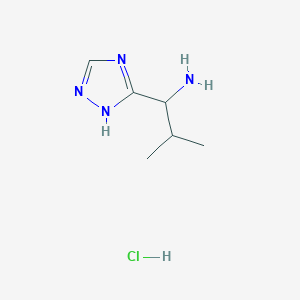
(2-Methoxyquinolin-4-yl)methanamine
Vue d'ensemble
Description
“(2-Methoxyquinolin-4-yl)methanamine” is a chemical compound with the CAS Number: 708261-70-5 . It has a molecular weight of 188.23 . The IUPAC name for this compound is (2-methoxy-4-quinolinyl)methanamine .
Molecular Structure Analysis
The InChI code for “(2-Methoxyquinolin-4-yl)methanamine” is 1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Methoxyquinolin-4-yl)methanamine” is a powder with a melting point of 86-89°C . and is stored at a temperature of 4°C .Applications De Recherche Scientifique
Biological Research Applications
(2-Methoxyquinolin-4-yl)methanamine and its derivatives have been explored in biological studies due to their potential biological activity. Research has indicated that quinoline compounds can have significant roles in biological systems, including as potential therapeutic agents .
Environmental Applications
Quinoline compounds are also being studied for their environmental applications, particularly in the development of green chemistry methods. For example, quinoline derivatives have been synthesized through ion-pair reactions at room temperature, which is considered an environmentally friendly approach .
Pharmaceutical Applications
In the pharmaceutical field, quinoline derivatives are known for their antimicrobial properties. The synthesis of various quinoline-based complexes has been researched for their potential use as antimicrobial agents .
Synthesis of Complexes
The ability to form complexes with other chemicals, such as tetraphenylborate, is another application of quinoline derivatives. These complexes can be studied for a variety of uses, including as catalysts or in materials science .
Development of Functionalized Compounds
Functionalized quinoline compounds have been synthesized for potential use in various applications, including the creation of novel materials with specific properties .
Safety and Hazards
Propriétés
IUPAC Name |
(2-methoxyquinolin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLFOYPOCKNHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)





![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)




![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)

